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Introduction

DEXD/H-box helicase 36 (DHX36), also known as G4-resolvase 1 (G4R1) or RNA helicase
associated with AU-rich elements (RHAU), is a versatile enzyme with critical roles in various
cellular processes, including the resolution of G-quadruplex structures in both DNA and RNA.
[1][2] Emerging evidence has highlighted its significant function in the innate immune response
to viral infections, positioning it as a potential target for novel antiviral therapies.[2][3][4] This
document provides a comprehensive overview of the application of DHX36 in antiviral
research, including detailed experimental protocols and a summary of key quantitative data.

DHX36 has been identified as a key regulator in the host's defense against a range of RNA
viruses, including Influenza A virus (IAV) and Newcastle disease virus (NDV).[3][5][6] Its
antiviral activity is primarily mediated through its role in the RIG-I-like receptor (RLR) signaling
pathway, a critical component of the innate immune system that detects viral RNA in the
cytoplasm.[5][6][7]

Mechanism of Antiviral Action

DHX36 enhances antiviral signaling by facilitating the formation of antiviral stress granules
(avSGs).[5][6] Upon viral infection, DHX36 interacts with RIG-1 and the protein kinase R (PKR).
[5][8] This interaction is crucial for the activation of PKR, a key sensor of viral double-stranded
RNA (dsRNA).[5][6] The helicase activity of DHX36 is essential for this process, as it promotes
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the binding of PKR to viral dsRNA and facilitates its autophosphorylation and activation.[1][5]
Activated PKR then triggers the formation of avSGs, which are dynamic cytoplasmic
aggregates that serve as platforms for antiviral signaling, sequestering viral components and
amplifying the production of type | interferons (IFNs), such as IFN-(.[2][5][6] Depletion of
DHX36 leads to reduced IFN production and increased susceptibility to viral infection.[2][5][7]

In some cellular contexts, such as in myeloid dendritic cells, DHX36 can also act as a cytosolic
sensor for viral dsRNA, forming a complex with DDX1, DDX21, and the adaptor molecule TRIF
to initiate type | IFN responses.[9][10][11]

Key Experimental Data

The following tables summarize the quantitative data from key studies demonstrating the
antiviral role of DHX36.

Table 1: Effect of DHX36 Knockout/Knockdown on IFN-{3 Production

. . IFN-B
Virus/Stimulan ]
Cell Type ¢ DHX36 Status Production Reference
(vs. Control)

Mouse o
) Significantly
Embryonic .
] IAVANS1 Knockout reduced protein [5][6]
Fibroblasts
levels
(MEFs)
Significantly
MEFs NDV Knockout reduced protein [5][6]
levels
Significantly
MEFs poly I:C Knockout reduced protein [5][6]
and mRNA levels
Profoundly
HEK293T cells NDV Knockdown diminished active  [6]
IRF-3 dimers
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Table 2: Effect of DHX36 Knockout on Viral Replication

Viral Titer/RNA
Cell Type Virus DHX36 Status Levels (vs. Reference
Control)

Enhanced viral
RNA and
MEFs NDV Knockout ] ) ] [5]
infectious particle

yield

Signaling Pathway and Experimental Workflow
Visualizations

To aid in the understanding of DHX36's role in antiviral immunity and the experimental
approaches used to study it, the following diagrams are provided.
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Figure 1: DHX36-mediated antiviral signaling pathway.
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Figure 2: Experimental workflow for RNP-IP to study DHX36-viral RNA interaction.
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Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the antiviral
function of DHX36. These protocols are compiled from various sources and should be adapted
as needed for specific experimental conditions.

Protocol 1: Generation and Use of DHX36 Conditional
Knockout Mouse Embryonic Fibroblasts (MEFs)

This protocol describes the induction of DHX36 knockout in MEFs derived from mice with a
conditional dhx36 allele (lox/dhx36/lox) and a tamoxifen-inducible Cre-recombinase.[1][5]

Materials:

DHX36 conditional knockout MEFs (expressing tamoxifen-inducible Cre-GFP)

» Control MEFs (expressing tamoxifen-inducible GFP)

e Dulbecco's Modified Eagle's Medium (DMEM)

o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin

o Tamoxifen (Sigma-Aldrich)

¢ Dimethyl sulfoxide (DMSO)

o Antibodies: anti-DHX36, anti-actin (or other loading control)

Western blot reagents

Procedure:

e Culture DHX36 conditional knockout and control MEFs in DMEM supplemented with 10%
FBS and 1% Penicillin-Streptomycin.

e Prepare a stock solution of tamoxifen in DMSO (e.g., 1 mM).
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e To induce DHX36 knockout, treat the cells with 1 uM tamoxifen in the culture medium. Treat
control cells with the same concentration of tamoxifen.

e Incubate the cells for 72 hours.
o After 72 hours, harvest the cells and prepare whole-cell lysates.

o Confirm the knockout of DHX36 protein expression by Western blot analysis using an anti-
DHX36 antibody. Use an anti-actin antibody as a loading control.

o The DHX36 knockout and control MEFs are now ready for use in downstream applications,
such as viral infection assays.

Protocol 2: Viral Infection Assay in DHX36 Knockout
MEFs

This protocol is for assessing the effect of DHX36 knockout on viral replication and cytopathic
effect.[5]

Materials:

e DHX36 knockout and control MEFs (prepared as in Protocol 1)

 Virus stock (e.g., Newcastle disease virus - NDV)

e Infection medium (e.g., DMEM with 2% FBS)

e Phosphate-buffered saline (PBS)

o Reagents for RNA extraction

* Reagents for quantitative real-time PCR (QRT-PCR) with primers specific for viral genes
» Reagents for plaque assay

Procedure:

o Seed DHX36 knockout and control MEFs in appropriate culture plates (e.g., 6-well plates).
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e Once the cells reach the desired confluency, wash them with PBS.

« Infect the cells with the virus at a specified multiplicity of infection (MOI) in a small volume of
infection medium.

o After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add
fresh infection medium.

¢ Incubate the infected cells for the desired time points (e.g., 18, 24 hours).
o To assess viral RNA replication:
o At the desired time point, harvest the cells and extract total RNA.

o Perform qRT-PCR using primers specific for a viral gene (e.g., NDV F and N genes) to
qguantify viral RNA levels. Normalize to a housekeeping gene.

» To assess infectious virus production (Plaque Assay):
o At the desired time point, collect the culture supernatant.

o Perform a plaque assay on a suitable cell line (e.g., Vero cells) to determine the viral titer
(plaque-forming units per ml).

o To assess cytopathic effect:

o Observe the cells under a microscope at different time points post-infection and document
any morphological changes.

o Cell viability can be quantified using methods like staining with crystal violet or an MTT
assay.

Protocol 3: Co-immunoprecipitation (Co-IP) to Detect
DHX36-Protein Interactions

This protocol is for investigating the interaction of DHX36 with other proteins, such as RIG-I
and PKR, in virus-infected cells.[3]
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Materials:

Cells (e.g., HEK293T or HelLa)
Virus stock (e.g., IAVANS1)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: anti-DHX36 (for immunoprecipitation), anti-RIG-I, anti-PKR (for Western blotting),
and control 1IgG

Protein A/G agarose beads
Wash buffer (e.g., lysis buffer with lower detergent concentration)
Elution buffer (e.g., SDS-PAGE sample buffer)

Western blot reagents

Procedure:

Seed cells in culture dishes.
Infect the cells with the virus or leave uninfected (mock).

At the desired time point post-infection (e.g., 12 hours), harvest the cells and prepare whole-
cell lysates.

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

Incubate the pre-cleared lysates with the anti-DHX36 antibody or control IgG overnight at
4°C with gentle rotation.

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
Wash the beads several times with wash buffer to remove non-specific binding.

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
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e Analyze the eluted proteins by Western blotting using antibodies against the potential
interacting partners (e.g., anti-RIG-I, anti-PKR).

Protocol 4: In Vitro PKR Phosphorylation Assay

This protocol is to determine the direct effect of DHX36 on PKR autophosphorylation in the
presence of dsRNA.[1]

Materials:
e Recombinant purified PKR protein

o Recombinant purified DHX36 wild-type (WT) and ATPase-dead mutant (e.g., E335A)
proteins

¢ Polyinosinic:polycytidylic acid (poly I:C)
» Kinase assay buffer

e ATP

e Antibodies: anti-phospho-PKR, anti-PKR
e Western blot reagents

Procedure:

 In areaction tube, mix recombinant PKR with increasing amounts of recombinant DHX36
WT or E335A mutant protein in kinase assay buffer. Include a control with only PKR.

e Add a suboptimal concentration of poly I:C (e.g., 1 ng) to each reaction to stimulate PKR.
 Incubate the mixture for 5 minutes at 30°C.

« Initiate the kinase reaction by adding ATP to the mixture.

 Incubate for another 15 minutes at 30°C.

o Stop the reaction by adding SDS-PAGE sample buffer.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1004012
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Analyze the samples by Western blotting using an anti-phospho-PKR antibody to detect
activated PKR. Use an anti-PKR antibody to show equal loading of the PKR protein.

Protocol 5: Immunofluorescence Staining of Antiviral
Stress Granules (avSGs)

This protocol is for visualizing the localization of DHX36 and other proteins to avSGs in virus-
infected cells.[5]

Materials:

Cells (e.g., HelLa cells, which are good for imaging)
 Virus stock (e.g., NDV or IAVANS1)

e Coverslips

o Paraformaldehyde (PFA) for fixation

o Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
» Blocking buffer (e.g., PBS with 5% BSA)

e Primary antibodies: anti-DHX36, anti-G3BP1 (a marker for stress granules), anti-RIG-I, anti-
PKR

e Fluorescently labeled secondary antibodies
o DAPI for nuclear staining

e Mounting medium

o Confocal microscope

Procedure:

o Seed cells on coverslips in a culture plate.
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« Infect the cells with the virus or leave uninfected.

o At the desired time point post-infection (e.g., 12 hours), wash the cells with PBS.
e Fix the cells with 4% PFA for 15 minutes at room temperature.

o Permeabilize the cells with permeabilization buffer for 10 minutes.

» Block non-specific antibody binding with blocking buffer for 1 hour.

 Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room
temperature or overnight at 4°C.

e \Wash the cells several times with PBS.

 Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour
at room temperature in the dark.

e Wash the cells several times with PBS.
e Stain the nuclei with DAPI for 5 minutes.
e Mount the coverslips on microscope slides using mounting medium.

 Visualize the cells using a confocal microscope and analyze the co-localization of DHX36
with avSG markers.

Conclusion

DHX36 plays a multifaceted and critical role in the innate antiviral response. Its ability to
enhance RIG-I signaling through the activation of PKR and the formation of antiviral stress
granules makes it a compelling subject for further research and a potential target for the
development of broad-spectrum antiviral therapeutics. The protocols and data presented here
provide a foundational resource for researchers aiming to investigate the antiviral functions of
DHX36.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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